molecular formula C13H18NO4P B14177103 1-[Ethoxy(phenyl)phosphoryl]-L-proline CAS No. 918794-12-4

1-[Ethoxy(phenyl)phosphoryl]-L-proline

Cat. No.: B14177103
CAS No.: 918794-12-4
M. Wt: 283.26 g/mol
InChI Key: CYXBMFXVABQLNB-HSLMYDHPSA-N
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Description

1-[Ethoxy(phenyl)phosphoryl]-L-proline is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms

Preparation Methods

The synthesis of 1-[Ethoxy(phenyl)phosphoryl]-L-proline typically involves the reaction of L-proline with ethoxy(phenyl)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-[Ethoxy(phenyl)phosphoryl]-L-proline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[Ethoxy(phenyl)phosphoryl]-L-proline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Ethoxy(phenyl)phosphoryl]-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[Ethoxy(phenyl)phosphoryl]-L-proline can be compared with other similar compounds, such as ethyldiphenylphosphinate and triphenylphosphine oxide. These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits and uses.

Properties

CAS No.

918794-12-4

Molecular Formula

C13H18NO4P

Molecular Weight

283.26 g/mol

IUPAC Name

(2S)-1-[ethoxy(phenyl)phosphoryl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H18NO4P/c1-2-18-19(17,11-7-4-3-5-8-11)14-10-6-9-12(14)13(15)16/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,16)/t12-,19?/m0/s1

InChI Key

CYXBMFXVABQLNB-HSLMYDHPSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)N2CCC[C@H]2C(=O)O

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)N2CCCC2C(=O)O

Origin of Product

United States

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